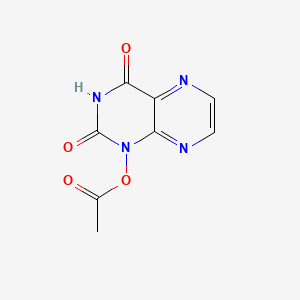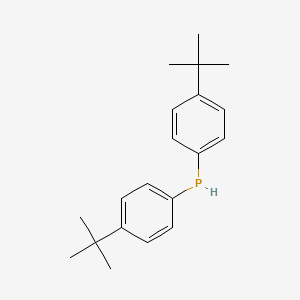
Bis(4-tert-butylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-tert-butylphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 4-tert-butylphenyl groups attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)phosphane typically involves the reaction of 4-tert-butylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds under controlled conditions to ensure the selective formation of the desired phosphane. The general reaction can be represented as follows:
2C6H4(C(CH3)3)MgBr+PCl3→(C6H4(C(CH3)3))2PCl+2MgBrCl
The intermediate product, this compound chloride, is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents such as chlorine or bromine are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the substituent introduced.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-tert-butylphenyl)phosphane is widely used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological molecules opens avenues for drug development.
Industry: The compound is used in the production of polymers and materials with enhanced stability and performance. It serves as an antioxidant and stabilizer in polymer manufacturing, ensuring the longevity and durability of the final products.
Mecanismo De Acción
The mechanism of action of Bis(4-tert-butylphenyl)phosphane involves its ability to donate electron density to transition metals, forming stable complexes. These complexes facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, where the phosphane ligand coordinates and stabilizes the metal in its active form.
Comparación Con Compuestos Similares
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to phosphorus.
Tris(2,4-di-tert-butylphenyl)phosphite: A related compound with three 2,4-di-tert-butylphenyl groups.
Uniqueness: Bis(4-tert-butylphenyl)phosphane is unique due to the presence of the bulky 4-tert-butylphenyl groups, which provide significant steric hindrance. This steric effect influences the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other tertiary phosphines.
Propiedades
Número CAS |
29949-65-3 |
|---|---|
Fórmula molecular |
C20H27P |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
bis(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C20H27P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 |
Clave InChI |
OQECHGHHTSIGDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


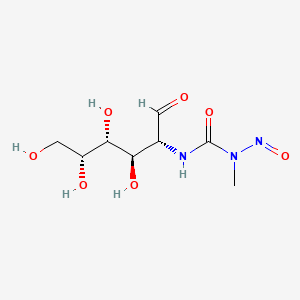
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
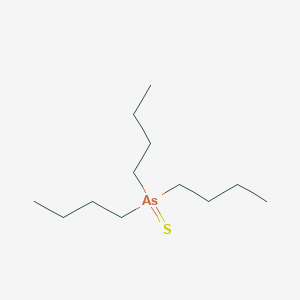
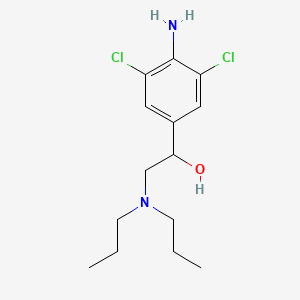
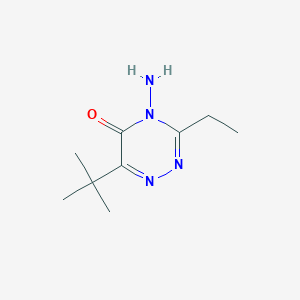
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
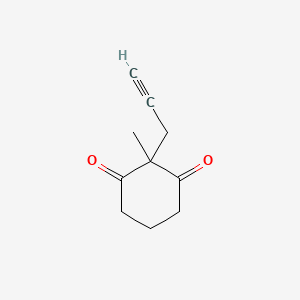
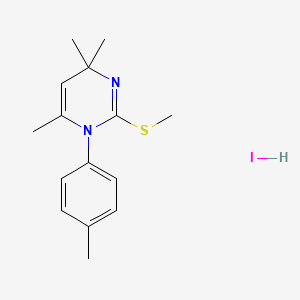


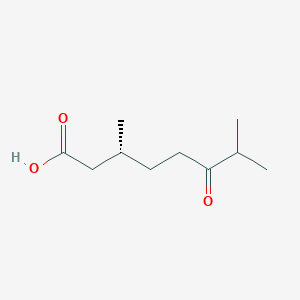
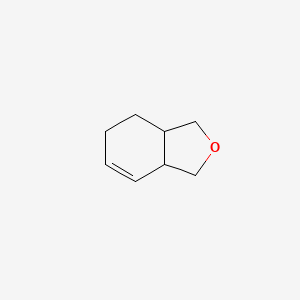
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
